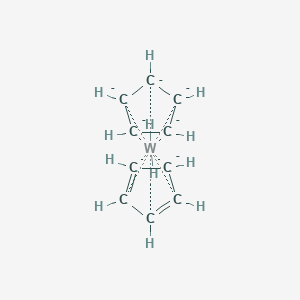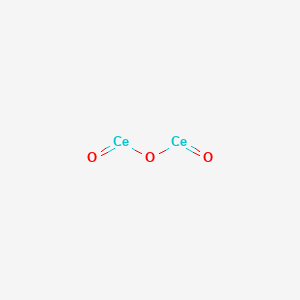
DL-Methionine methylsulfonium chloride
Overview
Description
DL-Methionine methylsulfonium chloride (DL-MMSC) is a compound composed of two amino acids, methionine and cysteine, linked by a methylsulfonium group. It is a versatile molecule with a range of applications in scientific research, including in vivo and in vitro studies. In vivo studies have been used to investigate its pharmacological properties, while in vitro studies have been used to examine its biochemical and physiological effects.
Scientific Research Applications
Growth Promotion in Rats : Bennett (2003) explored the ability of DL-methionine methylsulfonium chloride to replace DL-methionine in the diet of albino rats, focusing on its potential role in methionine metabolism (Bennett, 2003).
Treatment of Functional Dyspepsia : A study by Kim et al. (2013) investigated the effects of this compound in improving gastric emptying and gastrointestinal transit in functional dyspepsia animal models (Kim et al., 2013).
Transmethylation Activity : Nakamura and Schlenk (1976) synthesized analogs of enzymatic methyl donor S-adenosyl-L-methionine, including S-adenosyl-2-methyl-DL-methionine methylsulfonium iodide, and tested their methyl donor activity (Nakamura & Schlenk, 1976).
Interaction with Metal Ions : McAuliffe et al. (1974) studied DL-methylsulfoniummethionine chloride's reactions with transition metal salts, exploring its donor properties and coordination to cobalt(II) (McAuliffe et al., 1974).
Healing of Gastric Mucosal Injury : Salim (1991) demonstrated that DL-methionine-methyl sulfonium chloride stimulates the healing of acute ischemic injury of the rat gastric mucosa, acting by cytoprotective mechanisms (Salim, 1991).
Bioavailability in Rats : Hegedüs et al. (1992) tested the biological utilization of this compound in rat growth, comparing it with other methionine sources (Hegedüs et al., 1992).
EPR Study on Gamma Irradiated Crystals : Karabulut and Yıldırım (2015) conducted an electron paramagnetic resonance study of gamma-irradiated DL-methionine sulfone, a related compound, to understand its radical formation (Karabulut & Yıldırım, 2015).
Isolation from Protein Hydrolysates : Floyd and Lavine (1954) described the isolation of methionine from protein hydrolysates as the methylsulfonium salt, discussing its potential for characterization in amino acid mixtures (Floyd & Lavine, 1954).
Metabolism and Toxicity in Mouse Hepatocytes : Dever and Elfarra (2008) investigated l-Methionine-dl-sulfoxide metabolism and toxicity in mouse hepatocytes, providing insights into its role in methionine metabolism (Dever & Elfarra, 2008).
Mechanism of Action
Target of Action
DL-Methionine methylsulfonium chloride, also known as Vitamin U, is a naturally occurring methionine derivative . Its primary target is the gastric mucosa , where it exerts a protective effect .
Mode of Action
This compound interacts with its target, the gastric mucosa, to protect it from damage, particularly from ethanol-induced harm . It is also known to promote dermal fibroblast migration and growth .
Biochemical Pathways
This compound is a derivative of methionine metabolism in some plants . It serves as a substrate for methyl transferases in the methionine cycle . The compound’s effects on gastrointestinal ulceration are potentially due to its ability to promote dermal fibroblast migration and growth .
Pharmacokinetics
Its solubility in water (100 mg/ml) suggests that it may have good bioavailability .
Result of Action
The primary molecular and cellular effect of this compound’s action is the protection of the gastric mucosa from damage, particularly from ethanol-induced harm . It also promotes dermal fibroblast migration and growth, which may contribute to its therapeutic effects on gastrointestinal ulceration .
Action Environment
It is known that the compound is stable under normal conditions and should be stored in a cool, dry place away from moisture .
Biochemical Analysis
Biochemical Properties
DL-Methionine methylsulfonium chloride plays a significant role in biochemical reactions. It serves as a substrate for methyl transferases, enzymes that catalyze the transfer of a methyl group from a donor to an acceptor molecule . The nature of these interactions involves the transfer of a methyl group, which can influence the function of the acceptor molecule.
Cellular Effects
This compound has shown to have protective effects on gastric mucosal cells from ethanol-induced damage This suggests that it may influence cell function by protecting cells from damage and potentially influencing cell signaling pathways related to cellular protection and repair
Molecular Mechanism
It is known to exert its effects at the molecular level through its role as a substrate for methyl transferases This could involve binding interactions with these enzymes, potentially leading to enzyme activation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to aid in an overall increased weight gain when included in a hog-fattening ration
Metabolic Pathways
This compound is involved in the methionine cycle of plants This metabolic pathway involves the transfer of a methyl group from methionine to other molecules, a process catalyzed by methyl transferases
properties
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGVPKMVGSXPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046713 | |
| Record name | DL-Methionine methylsulfonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3493-12-7 | |
| Record name | DL-Methionine methylsulfonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionylmethylsulfonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Methionine methylsulfonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLMETHIONINE CHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q59I6H55O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What gastrointestinal issues has MMSC shown potential in addressing?
A1: Studies suggest that MMSC may be beneficial in managing functional dyspepsia, a disorder characterized by impaired gastric emptying and gastrointestinal transit. In animal models, MMSC demonstrated the ability to reverse delayed gastric emptying induced by cisplatin [, ]. Additionally, it enhanced gastrointestinal transit, showing comparable efficacy to the drug mosapride [, ]. Further research explored MMSC’s potential in mitigating the effects of Salmonella infection in broiler chickens, though the results were less conclusive [, ].
Q2: How does MMSC affect the intestines?
A2: Research on broiler chickens indicates that MMSC may impact intestinal morphology. In one study, increasing dietary MMSC led to improvements in villi characteristics (length, width) in the duodenum, jejunum, and ileum []. Another study exploring MMSC's effect during a Salmonella challenge noted that while MMSC did influence villi measurements, the benefits were not significantly different from commercial additives like BioMos and BMD [].
Q3: Has MMSC demonstrated any protective effects against gastric ulcers?
A3: Yes, in a rat model of ethanol-induced gastric mucosal injury, MMSC significantly reduced the extent of injury and promoted healing []. This effect was comparable to that observed with DL-cysteine, another sulfhydryl-containing agent [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)







